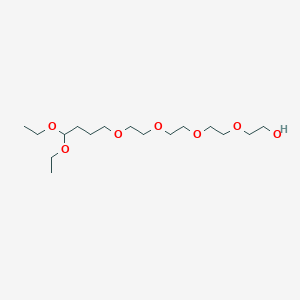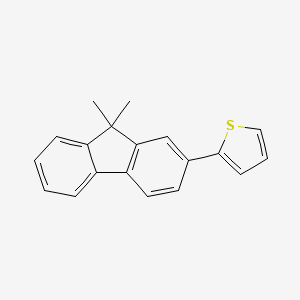![molecular formula C37H36N2O2 B15161047 Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate CAS No. 142017-37-6](/img/structure/B15161047.png)
Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate is a complex organic compound with the molecular formula C37H36N2O2 and a molecular weight of 540.69 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and amino groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. The reaction conditions often require elevated temperatures and an acidic or basic environment to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and amino groups allow it to form stable complexes with these targets, potentially modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino benzoate: A simpler ester with similar functional groups but fewer aromatic rings.
Indole derivatives: Compounds with a similar aromatic structure but different functional groups and biological activities
Uniqueness
Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate stands out due to its multiple aromatic rings and amino groups, which confer unique chemical and biological properties. Its complex structure allows for diverse interactions and applications, making it a valuable compound in various fields of research .
Properties
CAS No. |
142017-37-6 |
|---|---|
Molecular Formula |
C37H36N2O2 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
ethyl 3,5-bis(3-methyl-N-(3-methylphenyl)anilino)benzoate |
InChI |
InChI=1S/C37H36N2O2/c1-6-41-37(40)30-23-35(38(31-15-7-11-26(2)19-31)32-16-8-12-27(3)20-32)25-36(24-30)39(33-17-9-13-28(4)21-33)34-18-10-14-29(5)22-34/h7-25H,6H2,1-5H3 |
InChI Key |
HDTKTNMUHXBIJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)N(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C)N(C4=CC=CC(=C4)C)C5=CC=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)

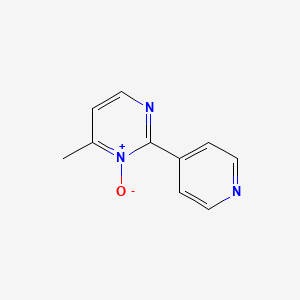
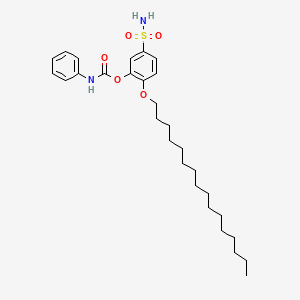
![Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate](/img/structure/B15160978.png)
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
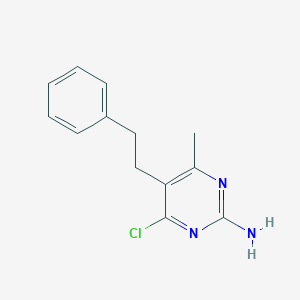
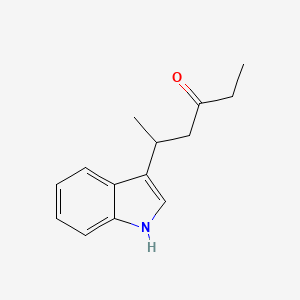
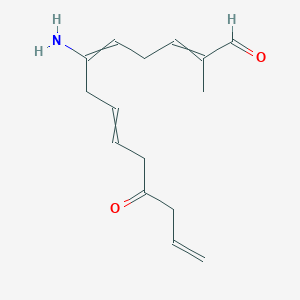
![2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane](/img/structure/B15161000.png)
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)

